EGFR/c-Met-IN-1 -

EGFR/c-Met-IN-1

Catalog Number: EVT-12518665
CAS Number:
Molecular Formula: C30H25FN6O5
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EGFR/c-Met-IN-1 is a novel dual inhibitor targeting the epidermal growth factor receptor (EGFR) and the c-Met receptor tyrosine kinase. This compound is significant in cancer research, particularly for its potential to overcome resistance mechanisms in tumors that co-express these receptors. The amplification of the c-Met gene is known to contribute to secondary resistance against EGFR tyrosine kinase inhibitors, making dual inhibition a promising therapeutic strategy.

Source

The development of EGFR/c-Met-IN-1 stems from extensive research into small-molecule inhibitors that can effectively target both EGFR and c-Met pathways. Initial screening of a chemical library identified several promising candidates, leading to the synthesis of compounds that demonstrated nanomolar activity against both kinases in enzymatic assays .

Classification

EGFR/c-Met-IN-1 falls under the category of multikinase inhibitors, specifically designed to inhibit two receptor tyrosine kinases simultaneously. This classification is crucial as it highlights the compound's potential in targeting complex signaling pathways involved in tumor growth and metastasis.

Synthesis Analysis

Methods

The synthesis of EGFR/c-Met-IN-1 involves several key steps:

  1. Initial Screening: A collection of compounds was screened using recombinant EGFR and c-Met kinase assays.
  2. Chemical Modifications: The quinoline derivatives were synthesized, followed by catalytic hydrogenation to produce amine intermediates.
  3. Coupling Reactions: These intermediates were reacted with aromatic sulfonyl chlorides and subsequently cross-coupled with heteroaromatic boronic acids under palladium-catalyzed Suzuki-Miyaura conditions using microwave irradiation, which enhanced yields significantly .

Technical Details

The synthetic strategy emphasizes the importance of side-chain modifications, particularly the incorporation of a 3-(4-methylpiperazin-1-yl)-propoxy side chain, which dramatically improved inhibitory potency against both targets. The final compound was characterized through various biochemical assays to confirm its efficacy and selectivity.

Molecular Structure Analysis

Structure

EGFR/c-Met-IN-1 is characterized by a complex molecular structure featuring multiple functional groups that facilitate its binding to both EGFR and c-Met. The core structure includes:

  • A quinoline moiety that forms hydrogen bonds with critical residues in the ATP-binding sites of both kinases.
  • A sulfonamide group interacting with the DFG motif.
  • Additional aromatic rings that occupy hydrophobic pockets within the binding sites .

Data

The binding interactions were elucidated using computational docking studies, confirming that the compound acts as a reversible, ATP-competitive inhibitor without significant off-target effects on insulin receptors .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing EGFR/c-Met-IN-1 include:

  1. Catalytic Hydrogenation: Reducing nitro groups to amines.
  2. Nucleophilic Substitution: Reaction with sulfonyl chlorides to form sulfonamide derivatives.
  3. Cross-Coupling Reactions: Utilizing Suzuki-Miyaura coupling for biaryl formation, which is crucial for enhancing biological activity .

Technical Details

These reactions were optimized for yield and purity, employing techniques such as microwave irradiation to accelerate reaction times and improve outcomes.

Mechanism of Action

Process

EGFR/c-Met-IN-1 functions by simultaneously inhibiting the phosphorylation activities of both EGFR and c-Met. This dual inhibition disrupts downstream signaling pathways that promote tumor cell proliferation and survival.

  • EGFR Inhibition: The compound binds to the ATP-binding site of EGFR, preventing its activation by ligands like epidermal growth factor.
  • c-Met Inhibition: Similarly, it inhibits c-Met by blocking its phosphorylation, which is crucial for cell migration and invasion .

Data

In vitro studies have shown that this dual inhibition leads to significant reductions in cell viability across various non-small cell lung cancer cell lines, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

EGFR/c-Met-IN-1 exhibits properties typical of small-molecule inhibitors:

  • Molecular Weight: Approximately 500 Da (exact value may vary based on specific structural modifications).
  • Solubility: Generally soluble in organic solvents; further studies required for aqueous solubility assessments.

Chemical Properties

The compound is characterized by:

  • Stability: Stable under physiological conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts selectively with target kinases due to its designed functional groups .
Applications

Scientific Uses

EGFR/c-Met-IN-1 holds promise in several scientific applications:

  • Cancer Research: As a dual inhibitor, it provides insights into overcoming resistance mechanisms in tumors expressing both EGFR and c-Met.
  • Drug Development: It serves as a lead compound for developing new therapies targeting multiple pathways involved in cancer progression.
  • Biochemical Assays: Useful in studying signaling pathways associated with tumorigenesis and metastasis through dual receptor inhibition .

Properties

Product Name

EGFR/c-Met-IN-1

IUPAC Name

N-[3-fluoro-4-[7-methoxy-6-(prop-2-enoylamino)quinazolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide

Molecular Formula

C30H25FN6O5

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C30H25FN6O5/c1-5-26(38)35-23-14-20-22(15-25(23)41-4)32-16-33-29(20)42-24-12-11-18(13-21(24)31)34-28(39)27-17(2)36(3)37(30(27)40)19-9-7-6-8-10-19/h5-16H,1H2,2-4H3,(H,34,39)(H,35,38)

InChI Key

XMMUUTHGUBBDOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=NC=NC5=CC(=C(C=C54)NC(=O)C=C)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.